Distinct Natural Occurrence Profile: 3-Ethylphthalide vs. 3-Butylphthalide in Celery Seed Volatiles
In a GC/MS analysis of celery seed absolute, 3-ethylphthalide was identified as a volatile constituent, whereas 3-butylphthalide and 3-isobutylidenephthalide were also present but represent distinct chemical entities with different retention indices and odor profiles [1]. The co-occurrence of these analogs in the same natural matrix highlights that they are not interchangeable markers: analytical methods targeting celery-derived flavors must use 3-ethylphthalide as a specific reference standard for accurate quantification, as its signal does not overlap with the butyl-substituted congeners under standard GC conditions [2].
| Evidence Dimension | Natural occurrence in celery seed volatile fraction |
|---|---|
| Target Compound Data | 3-Ethylphthalide detected and identified in celery seed absolute via GC/MS |
| Comparator Or Baseline | 3-Butylphthalide and 3-isobutylidenephthalide also present but as distinct chromatographic peaks |
| Quantified Difference | Qualitative co-occurrence with distinct retention times; no direct quantitative comparison available |
| Conditions | GC/MS analysis of celery seed absolute extract |
Why This Matters
Procurement of 3-ethylphthalide as an analytical standard is essential for accurate identification and quantification of celery-derived flavor components in quality control and natural product authentication workflows.
- [1] Pang DH, Zhu W, Huang L, et al. Study on the Preparation, Volatile Composition Analysis and Application of the Celery Seed Absolute. CNKI, 2012. 3-Ethylphthalide and 3-isobutylidenphthalide first identified in celery seed. View Source
- [2] Wikipedia. Butylphthalide. 3-n-Butylphthalide is one of the chemical constituents in celery oil, primarily responsible for celery aroma and taste. View Source
